Pelletierine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Pelletierine is a natural product found in Punica granatum, Lycopodiastrum casuarinoides, and other organisms with data available.

Pelletierine is a piperidine alkaloid with the molecular formula and a molecular weight of 141.21 g/mol. It is recognized as a significant building block in the biosynthesis of various Lycopodium alkaloids, which are known for their neuroprotective and pharmacological properties. The compound has garnered attention due to its structural features and potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders.

- Mannich-like Condensation: Pelletierine can be synthesized via a non-enzymatic Mannich-like condensation involving Δ1-piperideine and 3-oxoglutaric acid, as demonstrated in recent studies .

- Hydrolysis: This reaction can occur when pelletierine is subjected to aqueous conditions, leading to the formation of various derivatives .

- Oxidative Deamination: This reaction transforms pelletierine into other nitrogen-containing compounds, expanding its utility in synthetic organic chemistry .

Pelletierine exhibits notable biological activities, particularly in the realm of neuropharmacology. Research indicates that it may possess:

- Neuroprotective Properties: As a precursor to Lycopodium alkaloids, pelletierine has been linked to neuroprotective effects, making it a candidate for further investigation in treating neurodegenerative diseases like Alzheimer's disease .

- Anticholinesterase Activity: Some studies suggest that pelletierine and its derivatives may inhibit acetylcholinesterase, an enzyme associated with cognitive decline .

Various synthesis methods have been developed for pelletierine, including:

- Catalytic Hydrogenation: This method involves hydrogenating precursors under specific conditions to yield pelletierine with varying yields depending on the substrate used .

- Chiral Resolution: Techniques such as Baeyer-Villiger oxidation have been employed to synthesize optically active forms of pelletierine, enhancing its applicability in drug development .

- Total Synthesis Approaches: Researchers have explored total synthesis routes that utilize different starting materials and reaction conditions to produce both enantiomers of pelletierine .

Pelletierine's applications are primarily rooted in medicinal chemistry:

- Drug Development: Its role as a precursor in synthesizing bioactive Lycopodium alkaloids positions it as a valuable compound for developing new therapeutic agents .

- Research Tool: As a building block, pelletierine is utilized to create various analogs for studying structure-activity relationships in drug discovery .

Interaction studies involving pelletierine have focused on its potential synergistic effects with other compounds:

- Combination with Other Alkaloids: Research has indicated that pelletierine may enhance the activity of other neuroprotective alkaloids when used in combination, suggesting a collaborative mechanism of action .

- Receptor Binding Studies: Investigations into how pelletierine interacts with neurotransmitter receptors could provide insights into its pharmacological profile and therapeutic potential .

Pelletierine shares structural similarities with several other piperidine alkaloids. Here are some comparable compounds along with their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Huperzine A | Potent acetylcholinesterase inhibitor; used for Alzheimer's treatment. | |

| Lycopodine | Exhibits neuroprotective properties; derived from Lycopodium species. | |

| Complanadine A | Dimeric alkaloid with various biological activities; potential anticancer properties. | |

| N-methyl-pelletierine | Methylated derivative of pelletierine; studied for enhanced biological activity. |

Pelletierine's uniqueness lies in its specific biosynthetic pathway and its role as a precursor for more complex alkaloids, which may not be replicated by these similar compounds.

The isolation of pelletierine is credited to French chemist Charles Tanret in 1878, who identified it alongside pseudopelletierine, isopelletierine, and methylpelletierine in pomegranate bark extracts. The alkaloid was named in honor of Pierre-Joseph Pelletier, a pioneer in alkaloid research known for his work on quinine and strychnine. Early structural studies by Gilman and Marion (1961) and Beyerman et al. (1967) resolved its absolute configuration as (R)-1-(2-piperidinyl)-2-propanone, confirmed via X-ray crystallography.

Key Milestones:

- 1878: Tanret isolates pelletierine sulfate from Punica granatum.

- 1949: First total synthesis by Anet et al. using glutaraldehyde and methylamine.

- 1967: Beyerman’s team establishes stereochemistry via NMR and chiral resolution.

Significance in Piperidine Alkaloid Chemistry

Pelletierine’s piperidine core (C₅H₁₁N) underpins its role as a biosynthetic precursor. Its structure features a ketone group at C-2 and a methyl-substituted piperidine ring, enabling diverse reactivity (Table 1).

Table 1: Structural and Physicochemical Properties of Pelletierine

| Property | Value |

|---|---|

| Molecular formula | C₈H₁₅NO |

| Molecular weight | 141.21 g/mol |

| Optical rotation (α) | [α]²⁵_D = -29.5° (H₂O) |

| Melting point | 145°C (hydrochloride salt) |

| SMILES | CC(=O)C[C@H]1CCCCN1 |

Pelletierine participates in Mannich-like condensations, forming Lycopodium alkaloids such as lycopodine. For example, in Huperzia serrata, pelletierine derivatives undergo oxidative coupling to generate huperzine A precursors.

Taxonomic Distribution and Natural Sources

Pelletierine occurs in phylogenetically distinct plant families, highlighting convergent evolution in alkaloid biosynthesis:

Punicaceae

- Primary source: Punica granatum root bark (0.5–1% dry weight).

- Co-occurring alkaloids: Pseudopelletierine, methylpelletierine.

Lycopodiaceae

- Lycopodiastrum casuarinoides: Produces pelletierine as a precursor to lycodine-type alkaloids.

- Huperzia serrata: Utilizes pelletierine in huperzine biosynthesis via polyketide synthase (PKS)-mediated pathways.

Table 2: Pelletierine Distribution in Select Species

| Species | Tissue | Concentration (mg/kg) |

|---|---|---|

| Punica granatum | Root bark | 500–1,000 |

| Lycopodiastrum casuarinoides | Aerial parts | 20–50 |

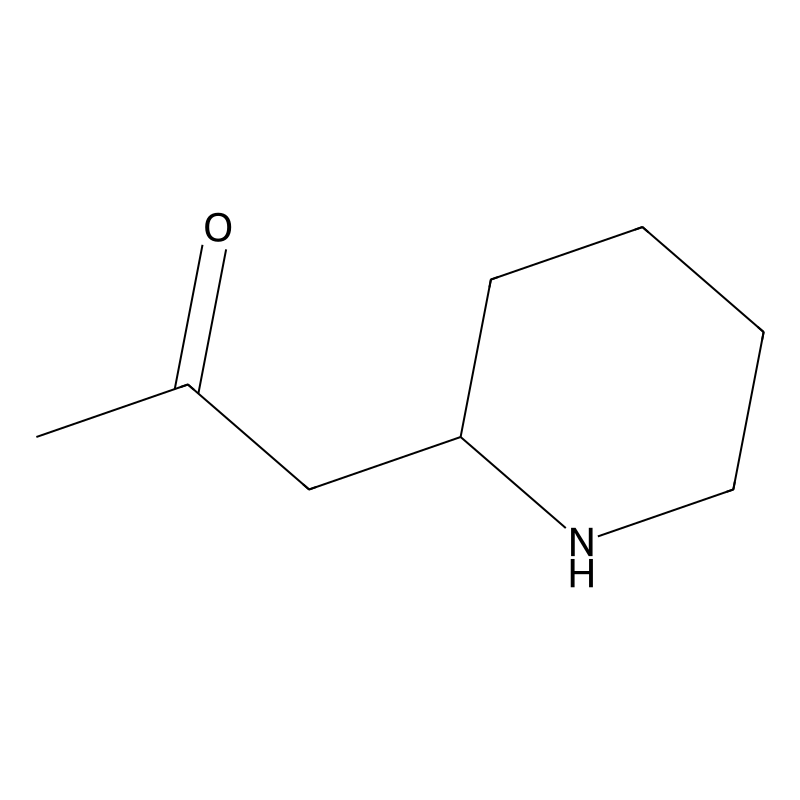

Pelletierine possesses the molecular formula C₈H₁₅NO, representing a molecular weight of 141.21 grams per mole [1] [2] [3]. The compound is classified under the Chemical Abstracts Service registry number 4396-01-4, which serves as its unique identifier in chemical databases [1] [2] [3]. The systematic International Union of Pure and Applied Chemistry name for pelletierine is 1-(piperidin-2-yl)propan-2-one, reflecting its structural composition [26] [29].

The molecular structure of pelletierine consists of a piperidine ring system substituted with an acetone moiety at the 2-position [1] [4]. The structural formula can be represented by the Simplified Molecular Input Line Entry System notation CC(=O)CC1CCCCN1, which demonstrates the ketone functionality attached to the saturated six-membered nitrogen-containing heterocycle [5] [8]. The International Chemical Identifier for pelletierine is InChI=1S/C8H15NO/c1-7(10)6-8-4-2-3-5-9-8/h8-9H,2-6H2,1H3, providing a standardized representation of its molecular connectivity [5] [8].

Structural elucidation studies have confirmed that pelletierine belongs to the class of organic compounds known as piperidines, which are characterized by a saturated aliphatic six-membered ring containing one nitrogen atom and five carbon atoms [26]. The compound features a ketone functional group positioned at the 2-carbon of a propyl chain that is directly attached to the piperidine nitrogen-bearing carbon [1] [4]. This structural arrangement classifies pelletierine as a citraconoyl group compound according to Chemical Entities of Biological Interest nomenclature [1].

Stereochemistry and Isomeric Configurations

Pelletierine exhibits significant stereochemical complexity due to the presence of one defined stereocenter located at the 2-position of the piperidine ring [2] [5]. This chiral center gives rise to two distinct enantiomeric forms: (R)-(-)-pelletierine and (S)-(+)-pelletierine [2] [8]. The naturally occurring form is predominantly the (R)-(-)-enantiomer, which displays levorotatory optical activity [2] [5].

The (R)-(-)-pelletierine enantiomer, also known simply as pelletierine, carries the Chemical Abstracts Service registry number 2858-66-4 [2] [8]. This form exhibits negative optical rotation and represents the biologically active configuration found in natural sources such as Punica granatum [1] [5]. Conversely, the (S)-(+)-pelletierine enantiomer demonstrates positive optical rotation and is typically obtained through synthetic methods [8].

A racemic mixture of both enantiomers, designated as (±)-pelletierine or isopelletierine, has been extensively studied and carries the Chemical Abstracts Service registry number 539-00-4 [7]. This racemic form was historically referred to by various names, including dl-pelletierine, reflecting the dextrorotatory and levorotatory nature of its constituent enantiomers [4] [7]. Early literature sources occasionally used the terms pelletierine and isopelletierine interchangeably, leading to some confusion in historical chemical documentation [4].

The absolute configuration of pelletierine has been definitively established through various spectroscopic and chemical methods [11]. The stereochemical assignment follows the Cahn-Ingold-Prelog priority rules, where the (R)-configuration indicates a clockwise arrangement of substituents around the chiral center when viewed from the appropriate perspective [11]. This stereochemical understanding has proven crucial for comprehending the compound's biological activity and synthetic accessibility.

Physical Constants and Chemical Parameters

Table 1: Physical and Chemical Constants of Pelletierine

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₅NO | [1] [2] [3] |

| Molecular Weight | 141.21 g/mol | [1] [2] [3] |

| CAS Registry Number | 4396-01-4 | [1] [2] [3] |

| Melting Point | 130-132°C | [3] |

| Boiling Point (760 mmHg) | 195°C | [3] [4] |

| Boiling Point (11 mmHg) | 102-107°C | [4] |

| Density (20°C) | 0.988 g/cm³ | [4] |

| Refractive Index (20°C) | 1.438 | [19] |

| Flash Point | 74.3°C | [19] |

| Solubility in Water (25°C) | 47.62 g/L | [19] |

| Optical Activity | Levorotary (-) | [2] [5] |

| Color/Appearance | Colorless to light yellow oil | [3] |

| Stability | Hygroscopic | [3] |

Pelletierine exists as a slightly colored oily liquid under standard laboratory conditions, exhibiting a density of 0.988 grams per cubic centimeter at 20°C [4]. The compound demonstrates moderate volatility with a boiling point of 195°C at standard atmospheric pressure (760 mmHg), while under reduced pressure conditions (11 mmHg), the boiling point decreases to 102-107°C [3] [4]. These thermal properties indicate that pelletierine can be purified through distillation techniques under appropriate pressure conditions.

The refractive index of pelletierine has been measured at 1.438 at 20°C, providing a useful physical parameter for identification and purity assessment [19]. The compound exhibits a flash point of 74.3°C, indicating moderate flammability characteristics that must be considered during handling and storage procedures [19]. Pelletierine demonstrates significant water solubility with a measured value of 47.62 grams per liter at 25°C, reflecting its polar nature due to the presence of both the nitrogen atom and ketone functionality [19].

Table 2: Pelletierine Derivatives and Their Properties

| Derivative | Molecular Formula | Melting Point | Reference |

|---|---|---|---|

| Pelletierine Hydrochloride | C₈H₁₅NO·HCl | 143-145°C | [3] [4] |

| Pelletierine Hydrobromide | C₈H₁₅NO·HBr | 149°C | [3] |

| Pelletierine Picrate | C₈H₁₅NO·C₆H₃N₃O₇ | 147-148°C | [3] |

| Pelletierine Picrolonate | Not specified | 185-186°C | [3] |

| N-Acetyl Pelletierine | C₁₀H₁₇NO₂ | Oil (110-115°C/0.1 mmHg) | [3] |

| N-Benzoyl Pelletierine | C₁₅H₁₉NO₂ | 72-74°C | [3] |

The crystalline salt derivatives of pelletierine provide enhanced stability and improved handling characteristics compared to the free base [3] [4]. The hydrochloride salt, with a molecular weight of 177.67 grams per mole, exhibits excellent water and alcohol solubility while maintaining a well-defined melting point range of 143-145°C [3] [4]. The hydrobromide derivative demonstrates slightly higher thermal stability with a melting point of 149°C [3]. These salt forms have historically been utilized for characterization purposes and provide convenient crystalline materials for analytical studies.

Acid-Base Equilibria and pKa Values

Pelletierine exhibits basic properties due to the presence of the secondary amine nitrogen within the piperidine ring structure [3]. The compound's acid-base behavior has been quantitatively characterized through pKa measurements, revealing a pKa value of 9.45 at 15°C [3]. This value indicates that pelletierine functions as a moderately strong base, comparable to other secondary aliphatic amines.

The pKa value of 9.45 places pelletierine in the range typical for piperidine derivatives, where the basic nitrogen atom can readily accept protons under physiological and laboratory conditions [3] [20]. At physiological pH values (approximately 7.4), pelletierine would exist predominantly in its protonated form, as the compound's pKa significantly exceeds the solution pH [20]. This protonation state has important implications for the compound's solubility characteristics and potential biological interactions.

The acid-base equilibrium of pelletierine can be represented by the following relationship: pelletierine + H⁺ ⇌ pelletierine-H⁺, where the equilibrium constant (Ka) is related to the pKa through the expression pKa = -log₁₀(Ka) [21] [23]. The relatively high pKa value indicates that the equilibrium strongly favors the protonated form in acidic and neutral aqueous solutions [20] [23].

Temperature effects on the pKa value have been documented, with the reported measurement conducted at 15°C [3]. This temperature dependence reflects the thermodynamic nature of acid-base equilibria, where both enthalpy and entropy contributions influence the dissociation constant [23]. The basic character of pelletierine enables the formation of stable salt derivatives with various acids, as demonstrated by the successful preparation of hydrochloride, hydrobromide, and other crystalline salt forms [3] [4].

Molecular Conformational Analysis

Molecular conformational analysis of pelletierine reveals significant complexity due to the flexible nature of both the piperidine ring and the attached propanone side chain [9] [12]. The piperidine ring system can adopt multiple conformations, with chair and boat forms representing the primary conformational states observed in solution and solid-state studies [9] [12].

Nuclear magnetic resonance spectroscopy investigations have provided detailed insights into the conformational preferences of pelletierine and related compounds [9] [12]. The piperidine ring predominantly adopts a chair conformation under standard conditions, with the acetone side chain occupying either axial or equatorial positions depending on the overall molecular energy considerations [9]. This conformational flexibility contributes to the compound's dynamic behavior in solution and influences its physical properties.

Computational studies utilizing density functional theory and molecular mechanics approaches have explored the conformational landscape of pelletierine [12]. These investigations reveal that the compound can exist in multiple low-energy conformational states, with energy barriers between conformers typically being surmountable at room temperature [12]. The presence of the ketone functionality introduces additional conformational considerations through possible rotations around the carbon-carbon bonds connecting the carbonyl group to the piperidine ring [24].

Comparative studies with related alkaloids, particularly pseudopelletierine, have demonstrated that nitrogen inversion processes can significantly influence conformational dynamics [6] [12]. For pelletierine, the secondary amine nitrogen can undergo pyramidal inversion, leading to rapid interconversion between conformational states on the nuclear magnetic resonance timescale [12]. This dynamic behavior results in averaged spectroscopic signals that reflect the population-weighted contributions of multiple conformational forms.

Punica granatum, commonly known as the pomegranate, represents the primary and most extensively studied botanical source of pelletierine [1] [2]. This deciduous shrub, classified within the family Lythraceae (formerly Punicaceae), has served as the principal source for pelletierine isolation since its discovery by Charles Tanret in 1878 [3] [4]. The pomegranate tree, native to regions spanning from Iran to Northern India, has been cultivated throughout the Mediterranean basin and other warm climates for millennia [2] [5].

The alkaloid profile of Punica granatum demonstrates remarkable complexity, with pelletierine occurring alongside several related piperidine alkaloids. Historical pharmaceutical literature consistently identifies pelletierine as one of the four principal alkaloids present in pomegranate bark, accompanied by pseudopelletierine, isopelletierine, and methylpelletierine [2] [6]. The presence of pelletierine in pomegranate preparations has been confirmed through multiple analytical approaches, including partition chromatography, gas chromatography-mass spectrometry, and modern spectroscopic methods [7] [8].

Recent phytochemical investigations have provided detailed characterization of pelletierine occurrence within the broader context of pomegranate's secondary metabolite profile. The compound occurs within a complex matrix of bioactive constituents, including ellagitannins, gallotannins, flavonoids, and other alkaloids [9] [5]. Despite some historical controversy regarding its presence, modern analytical techniques have definitively confirmed pelletierine as a genuine constituent of Punica granatum [10] [5].

Concentration in Various Plant Tissues

The distribution of pelletierine within different tissues of Punica granatum exhibits significant variation, with the highest concentrations consistently reported in bark tissues. Root bark represents the most concentrated source, yielding approximately 0.52 grams of pelletierine per kilogram of raw bark material [11] [12]. This concentration places pelletierine as the second most abundant alkaloid in root bark, following pseudopelletierine, which yields 1.8 grams per kilogram [11] [12].

Stem bark demonstrates comparable alkaloid content to root bark, with early pharmaceutical analyses indicating total alkaloid concentrations ranging from 0.5 to 1.0 percent in high-quality samples [6] [13]. The distribution pattern shows that stem bark contains principally pelletierine, while root bark exhibits a predominance of methylpelletierine [13]. This differential distribution suggests tissue-specific biosynthetic or accumulation patterns within the plant.

Comparative analysis between stem and root bark reveals that the difference in alkaloidal value between these tissues remains relatively small, leading to commercial preparations often containing mixtures of both bark types [6]. The total alkaloid yield from pomegranate bark demonstrates considerable variation depending on factors including plant age, geographic origin, harvesting conditions, and processing methods [14] [15]. Quantitative extraction studies have established optimal conditions for pelletierine recovery, with pH-dependent extraction protocols yielding maximum efficiency at pH 9.5 for feed solutions [14] [15].

| Tissue Type | Pelletierine Concentration | Total Alkaloid Content | Additional Notes |

|---|---|---|---|

| Root Bark | 0.52 g/kg raw bark [11] [12] | 0.5-1.0% [6] | Methylpelletierine predominates [13] |

| Stem Bark | Principal component [13] | 0.5-1.0% [6] | Pelletierine is major alkaloid [13] |

| Bark (Mixed) | Variable | 0.5-1.0% [6] | Commercial preparations [6] |

Secondary Plant Sources and Chemotaxonomic Significance

Beyond Punica granatum, pelletierine occurrence extends to several taxonomically distinct plant families, revealing significant chemotaxonomic patterns. The Lycopodiaceae family represents the most important secondary source, where pelletierine functions as a crucial biosynthetic intermediate in the formation of complex Lycopodium alkaloids [16] [17] [18]. Species including Lycopodium tristachyum, Huperzia serrata, and Phlegmariurus cryptomerianus have been confirmed to synthesize pelletierine as an obligatory intermediate in the biosynthetic pathway leading to compounds such as lycopodine and huperzine A [19] [17] [20].

The presence of pelletierine in Lycopodiaceae species demonstrates its fundamental role as a building block for more complex alkaloid architectures. Biosynthetic studies have established that pelletierine serves as a C8N structural unit that undergoes dimerization and subsequent modifications to generate the characteristic C16N2 skeletons of Lycopodium alkaloids [21] [22]. This biosynthetic relationship has been confirmed through isotope labeling experiments, which demonstrate the incorporation of pelletierine-derived carbon atoms into the final alkaloid products [19] [23].

The Crassulaceae family provides additional evidence for the widespread occurrence of pelletierine-related alkaloids. Multiple Sedum species have been identified as containing piperidine alkaloids, including pelletierine, N-methylpelletierine, and the related compound sedridine [24] [25]. Echeveria venezuelensis represents another member of this family confirmed to contain both pelletierine and N-methylpelletierine [26].

| Plant Family | Representative Species | Pelletierine Role | Significance |

|---|---|---|---|

| Lythraceae | Punica granatum | Primary alkaloid | Historical medicinal use [2] [5] |

| Lycopodiaceae | Lycopodium spp., Huperzia spp. | Biosynthetic intermediate | Complex alkaloid formation [17] [18] |

| Crassulaceae | Sedum spp., Echeveria spp. | Secondary metabolite | Metabolic diversity [25] [26] |

Ecological and Evolutionary Aspects

The widespread distribution of pelletierine across taxonomically diverse plant families suggests significant ecological and evolutionary importance. As a secondary metabolite, pelletierine likely serves multiple ecological functions related to plant defense mechanisms against herbivores and pathogens [27] [28]. Secondary metabolites, including alkaloids such as pelletierine, function as chemical defense compounds that can deter feeding, inhibit pathogen growth, or provide toxic effects against attacking organisms [27] [29].

The evolution of pelletierine biosynthesis appears to represent a convergent evolutionary strategy, with independent origins in different plant lineages. The occurrence in both ancient families such as Lycopodiaceae and more recently evolved groups like Lythraceae suggests that the biosynthetic capacity for pelletierine production has evolved multiple times, indicating strong selective pressure for its production [25] [30].

From a biosynthetic perspective, pelletierine biosynthesis involves the condensation of lysine-derived piperidine intermediates with polyketide-derived side chains [16] [17]. This biosynthetic strategy represents a convergence between amino acid metabolism and polyketide biosynthesis, creating alkaloids with enhanced biological activity compared to their individual precursors. The enzymatic machinery involved includes specialized lysine decarboxylases, copper amine oxidases, and type III polyketide synthases, representing a sophisticated biochemical system that has evolved to produce these bioactive compounds [17] [18].

The ecological functions of pelletierine extend beyond simple defense mechanisms. Recent research indicates that plant specialized metabolites, including alkaloids, play crucial roles in shaping microbial community assembly and function in both rhizosphere and phyllosphere environments [30]. These compounds can influence the recruitment and activity of beneficial microorganisms while simultaneously deterring harmful pathogens, creating complex ecological networks that enhance plant fitness and survival.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

539-00-4

Wikipedia

Pelletierine